

Synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

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Compound of Interest

Compound Name: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

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An In-depth Technical Guide to the Synthesis and Characterization of **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**

Introduction

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a substituted aryl tetrazole of interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. The presence of a fluoro and a nitro group on the phenyl ring provides opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole** is achieved through a two-step process. The first step involves the nitration of 4-fluorobenzonitrile to yield the key intermediate, 4-fluoro-3-nitrobenzonitrile. The second step is a [2+3] cycloaddition reaction between 4-fluoro-3-nitrobenzonitrile and sodium azide to form the desired tetrazole ring.

Step 1: Synthesis of 4-fluoro-3-nitrobenzonitrile

The starting material, 4-fluoro-3-nitrobenzonitrile, can be synthesized by the nitration of 4-fluorobenzonitrile using potassium nitrate in concentrated sulfuric acid.[\[1\]](#)

Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzonitrile[\[1\]](#)

- To a stirred slurry of silica gel in 125 mL of concentrated sulfuric acid, cooled to 0°C, add 12.5 g (103 mmol) of 4-fluorobenzonitrile.
- To this mixture, add 10.4 g (103 mmol) of potassium nitrate in portions, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 20 minutes.
- Remove the sulfuric acid by passing the mixture through a short column of silica gel.
- Wash the product from the silica gel with methylene chloride.
- Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

Step 2: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

The formation of the tetrazole ring is accomplished via a zinc-catalyzed [2+3] cycloaddition of the nitrile group in 4-fluoro-3-nitrobenzonitrile with sodium azide. This method is known for its efficiency and safety.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

- In a round-bottom flask, dissolve 1.66 g (10 mmol) of 4-fluoro-3-nitrobenzonitrile and 0.72 g (11 mmol) of sodium azide in 20 mL of N,N-dimethylformamide (DMF).
- To this solution, add 0.27 g (2 mmol) of anhydrous zinc chloride.
- Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

- After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
- Acidify the mixture with 2N hydrochloric acid to a pH of 2-3 to precipitate the product.
- Filter the precipitate, wash it with cold water, and dry it under vacuum to yield **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**.
- The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Characterization

The synthesized **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole** can be characterized by various spectroscopic techniques to confirm its structure and purity. The following sections detail the expected analytical data.

Physical Properties

Property	Predicted Value
Molecular Formula	C ₇ H ₄ FN ₅ O ₂
Molecular Weight	209.14 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Expected in the range of 180-220 °C (by analogy)

NMR Spectroscopy

The NMR spectra are predicted based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~16.5 (broad)	br s	1H	N-H (tetrazole)
~8.60	dd	1H	H-2 (aromatic)
~8.35	ddd	1H	H-6 (aromatic)
~7.80	t	1H	H-5 (aromatic)

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)	Assignment
~158.0 (d)	C-F (aromatic)
~155.0	C-5 (tetrazole)
~148.0	C-NO ₂ (aromatic)
~132.0	C-H (aromatic)
~128.0	C-H (aromatic)
~125.0 (d)	C-H (aromatic)
~120.0	C-CN (ipso-carbon of the aromatic ring)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[5][6][7][8]

Wavenumber (cm ⁻¹)	Vibration Mode
3100-2800	N-H stretching (tetrazole)
1620-1580	C=N stretching (tetrazole ring)
1540-1520	Asymmetric NO ₂ stretching
1480-1440	Aromatic C=C stretching
1360-1340	Symmetric NO ₂ stretching
1280-1200	C-F stretching
1150-1000	Tetrazole ring vibrations

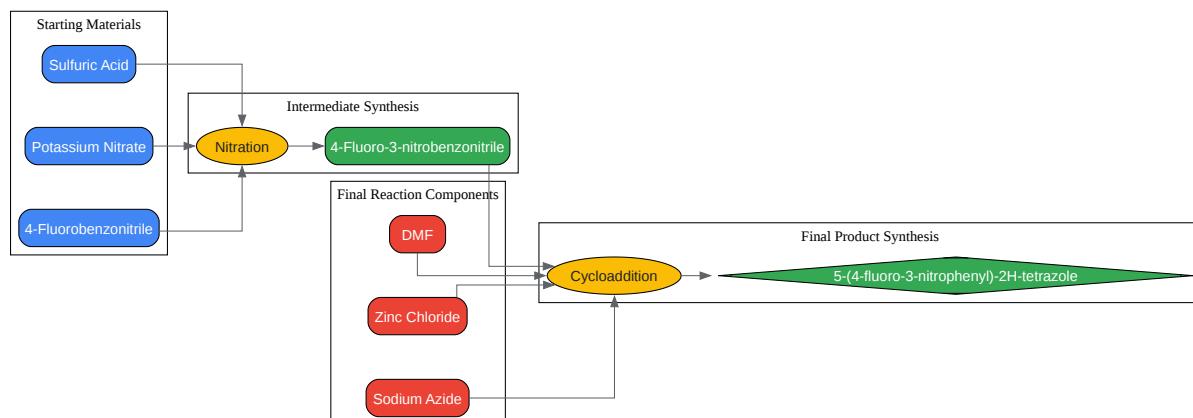
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for aryl tetrazoles, which often involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[\[9\]](#)[\[10\]](#)[\[11\]](#)

m/z	Proposed Fragment
210	[M+H] ⁺ (for ESI-MS)
209	[M] ⁺ (for EI-MS)
181	[M - N ₂] ⁺
166	[M - HN ₃] ⁺

Visualizations

Synthesis Workflow



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Caption: Synthesis workflow for **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**.

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